Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
CAS No.:
Cat. No.: VC18527510
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | ethyl 1-carbamoylcyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
| Standard InChI Key | PGKHBMPNAUYJCG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCCC1)C(=O)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Composition and Stereochemical Features
The compound’s structure centers on a cyclopentane ring substituted at the 1-position with both a carbamoyl () and an ethyl ester () group. This dual substitution creates a sterically crowded environment, influencing its conformational dynamics and reactivity. The IUPAC name, ethyl 1-carbamoylcyclopentane-1-carboxylate, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| CAS Registry Number | 302555-19-7 |
| SMILES | CCOC(=O)C1(CCCC1)C(=O)N |
| InChIKey | PGKHBMPNAUYJCG-UHFFFAOYSA-N |
The cyclopentane ring adopts a puckered conformation to minimize strain, while the planar carbamoyl and ester groups engage in hydrogen bonding and dipole interactions, respectively.
Synthesis and Manufacturing
Malonic Ester Synthesis Route
The most documented synthesis pathway employs malonic ester synthesis, leveraging diethyl malonate’s reactivity. The process involves:
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Alkylation: Treatment of diethyl malonate with a cyclopentyl-derived alkyl halide in the presence of sodium ethoxide (), forming a dialkylated intermediate.
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Hydrolysis and Decarboxylation: Acidic or basic hydrolysis cleaves the ester groups, followed by decarboxylation to yield cyclopentanecarboxylic acid.
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Aminocarbonylation: Reaction with ammonium carbamate introduces the carbamoyl group .
Critical parameters include temperature control (60–80°C for alkylation) and stoichiometric precision to avoid side reactions like over-alkylation.
Alternative Synthetic Strategies
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Cyclopentane Functionalization: Direct modification of preformed cyclopentane derivatives via Friedel-Crafts acylation or Grignard reactions could theoretically introduce ester and carboxamide groups, though yields may vary .
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Enzymatic Catalysis: Emerging methods using lipases or esterases for regioselective esterification/transesterification remain unexplored for this compound but hold promise for greener synthesis.
Chemical Reactivity and Functional Group Transformations
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic () or basic () conditions to yield the corresponding carboxylic acid. For example:
Transesterification with higher alcohols (e.g., methanol) could modify solubility profiles for pharmaceutical formulations.
Carboxamide Reactivity
The carbamoyl group participates in:
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Hydrolysis: Forms cyclopentanecarboxylic acid and ammonia under strong acidic/basic conditions.
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Nucleophilic Substitution: Reacts with alkyl halides to produce N-alkylated derivatives, potentially enhancing bioactivity .
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Comparing this compound to cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) (PubChem CID: 43163278) :
| Feature | Ethyl Ester Derivative | Methylsulfonyl Derivative |
|---|---|---|
| Functional Groups | Ethyl ester, carboxamide | Methylsulfonamide, carboxylic acid |
| Molecular Weight | 185.22 g/mol | 207.25 g/mol |
| Potential Applications | Drug intermediates, agrochemicals | Peptide mimetics, enzyme inhibitors |
The methylsulfonyl group in the analogue enhances electrophilicity, favoring nucleophilic attacks, whereas the ethyl ester improves lipid solubility .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s bifunctional nature makes it a candidate for synthesizing:
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Prodrugs: Ester hydrolysis could release active carboxylic acids in vivo.
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Hybrid Molecules: Coupling with bioactive amines via carboxamide linkages.
Material Science
Cyclopentane’s rigidity could stabilize polymers or liquid crystals, though applications here remain speculative without experimental data .
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